4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide, hydrate, commonly referred to as Regorafenib hydrate, is an oral multi-kinase inhibitor developed by Bayer. It is primarily used as a targeted therapy for various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The compound is classified under antineoplastic agents due to its capability to inhibit tumor growth through the blockade of multiple signaling pathways involved in cancer progression .
The synthesis of Regorafenib hydrate involves several key steps, including:
The industrial production methods prioritize optimizing yield and purity while minimizing costs. Notably, the process avoids using column chromatography for isolating intermediates, which reduces reaction requirements and enhances cost-effectiveness.
The molecular formula for Regorafenib hydrate is , with a molecular weight of approximately 500.8 g/mol. The compound's IUPAC name is 4-[4-[[3-chloro-4-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide;hydrate.
This structure indicates a complex arrangement involving multiple aromatic rings, halogen substituents, and functional groups that contribute to its biological activity .
Regorafenib hydrate participates in various chemical reactions, including:
Common reagents used in these reactions include hydrazine hydrate, iron powder, zinc dust, and palladium catalysts .
Regorafenib hydrate functions primarily as a multi-kinase inhibitor. It exerts its therapeutic effects by inhibiting several protein kinases involved in:
This multi-target approach contributes to its effectiveness against various cancers .
The physical properties of Regorafenib hydrate include:
These properties are critical for its formulation into effective therapeutic agents .
Regorafenib hydrate has significant applications in:
The compound’s unique mechanism of action makes it a valuable tool in both clinical settings and research environments focused on oncology .
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0